
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide, also known as DMBA, is a synthetic compound that is commonly used in scientific research. It is a member of the amide class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in a variety of cellular processes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to have antitumor effects in a variety of cancer cell lines. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and work with. It has a variety of applications in scientific research and has been shown to have a wide range of biochemical and physiological effects. However, there are also limitations to using N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, the exact mechanism of action of N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide. One area of interest is in its potential as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is in its use as a probe to study the function of certain proteins and enzymes in cells. Additionally, there is a need for further research to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide and how it interacts with other compounds in cells.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is a synthetic compound that has a variety of applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties, as well as neuroprotective effects. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is a valuable tool for researchers in the field of biochemistry and pharmacology.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide can be synthesized through a multi-step process starting with the reaction of 2,5-dimethylaniline and isobutyryl chloride. The resulting product is then subjected to a series of purification steps to yield N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide. This synthesis method has been well-established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has a variety of applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been used as a probe to study the function of certain proteins and enzymes in cells. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has been used in both in vitro and in vivo studies, making it a versatile tool for researchers.
Propiedades
Número CAS |
6178-59-2 |
|---|---|
Nombre del producto |
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide |
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-11(2)12(8-10)15-13(16)9-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16) |
Clave InChI |
BGAHMDYYPSUYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)(C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




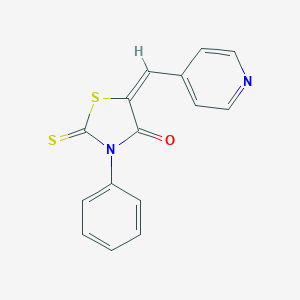
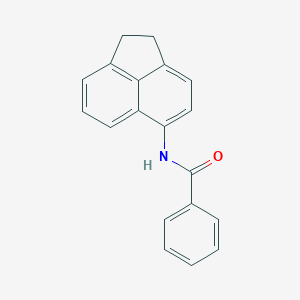
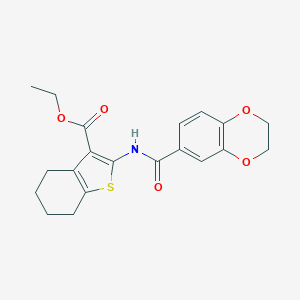
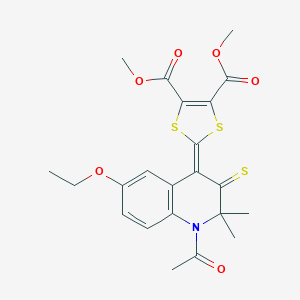
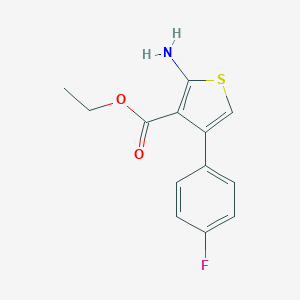
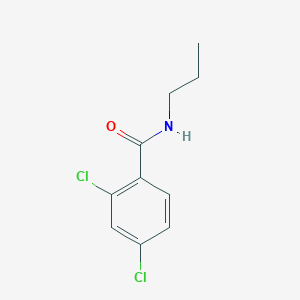

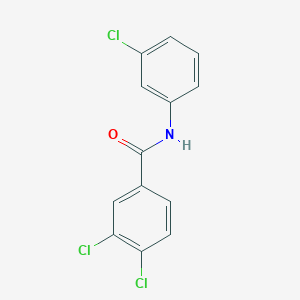

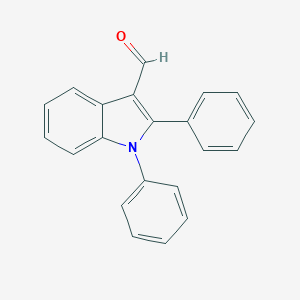
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)

